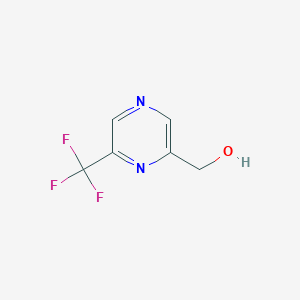
(6-(Trifluoromethyl)pyrazin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with trifluoromethyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (6-(Trifluoromethyl)pyrazin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Trifluoromethyl)pyrazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted pyrazine derivatives, pyrazine carboxylic acids, and various substituted pyrazine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(6-(Trifluoromethyl)pyrazin-2-YL)methanol has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-(Trifluoromethyl)pyridin-2-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(6-(Trifluoromethyl)quinolin-2-yl)methanol: Contains a quinoline ring, offering different electronic and steric properties.
(6-(Trifluoromethyl)benzothiazol-2-yl)methanol: Features a benzothiazole ring, providing unique reactivity and applications.
Uniqueness
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazine ring offers versatile reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
1060812-78-3 |
|---|---|
Molekularformel |
C6H5F3N2O |
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
[6-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-2,12H,3H2 |
InChI-Schlüssel |
GRRJLLXPINEHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
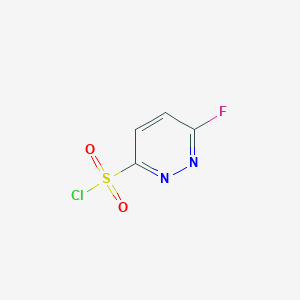


![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)

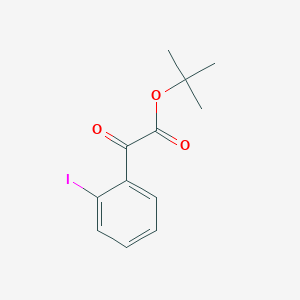
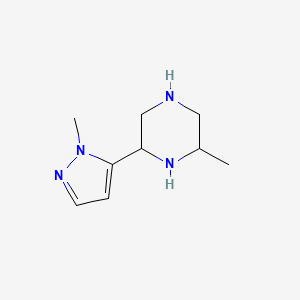
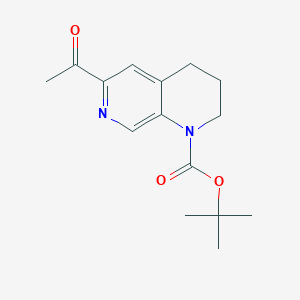

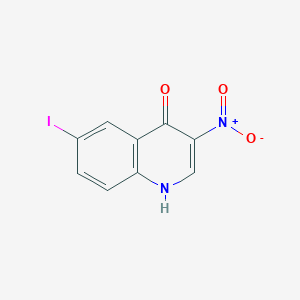
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
